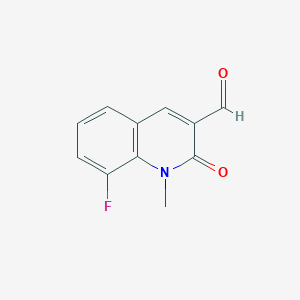

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

8-fluoro-1-methyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-13-10-7(3-2-4-9(10)12)5-8(6-14)11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEGFOZJIRQPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C=C(C1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a synthetic compound belonging to the class of quinolines, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom at the 8-position and a carbonyl group at the 3-position, contributing to its unique reactivity and biological profile. The compound can be represented structurally as follows:

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies indicate that fluoroquinolone derivatives have enhanced activity against Gram-negative bacteria due to their ability to penetrate bacterial membranes more effectively than their non-fluorinated counterparts .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Effective in acidic conditions |

| Pseudomonas aeruginosa | 50 µg/mL | Bactericidal activity observed |

| Escherichia coli | Not determined | Further studies required |

The compound demonstrated bactericidal activity against Staphylococcus aureus, with an MIC of 16 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by this pathogen .

Receptor Binding Studies

In vitro studies have indicated that quinoline derivatives can act as ligands for various receptors. Specifically, fluorinated quinolines have been shown to bind effectively to cannabinoid receptors, which are implicated in numerous physiological processes . This interaction suggests potential applications in modulating cannabinoid receptor activity.

Table 2: Receptor Binding Affinity of Fluorinated Quinolines

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| 8-Fluoro-1-methyl quinoline | CB2 Receptor | 50 nM |

| Non-fluorinated analog | CB2 Receptor | 200 nM |

The binding affinity of the fluorinated compound was significantly higher compared to its non-fluorinated analog, highlighting the importance of fluorination in enhancing receptor interactions .

Case Studies

A notable case study involved the synthesis and evaluation of a series of 2-oxoquinoline derivatives, including 8-fluoro compounds. These studies focused on their antimicrobial properties and potential as anti-inflammatory agents. Results indicated that modifications at the 8-position significantly influenced both antimicrobial potency and receptor binding characteristics .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

The compound has been investigated for its anticancer properties. Studies indicate that derivatives of 2-oxoquinoline structures exhibit cytotoxic effects against various cancer cell lines. For example, the incorporation of fluorine can enhance the biological activity of quinoline derivatives, making them more effective as anticancer agents .

2. CB2 Receptor Ligands

Research has shown that 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be modified to create ligands for the cannabinoid CB2 receptor. These ligands have potential therapeutic applications in treating pain and inflammation due to their selective binding properties . The synthesis of fluorinated 2-oxoquinoline CB2 ligands has been reported, highlighting the compound's relevance in developing new cannabinoid-based therapies.

3. Inhibition of PAD4

The compound has also been explored as an inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme implicated in rheumatoid arthritis and other inflammatory diseases. Inhibitors derived from 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline structures may provide new avenues for treating PAD4-related disorders .

Synthetic Applications

1. Building Block in Organic Synthesis

this compound serves as an important building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including nucleophilic additions and cycloadditions, which are essential for synthesizing complex organic molecules .

2. Synthesis of Metal Complexes

The compound can be reacted with metal salts to form coordination complexes that have applications in catalysis and materials science. The resulting metal complexes have shown potential as radiotherapeutic agents and MRI contrast agents when lanthanide metals are involved .

Table 1: Summary of Pharmacological Activities

Table 2: Synthetic Applications

Comparison with Similar Compounds

Key Observations :

- Position 8 Fluorine: The electron-withdrawing fluorine atom may enhance oxidative stability and modulate electronic interactions in catalytic or biological systems compared to non-fluorinated analogues like the 7-methyl derivative .

- Position 2 Carbonyl vs. Chloro: Replacement of the 2-oxo group with chlorine (as in 2-chloroquinoline-3-carbaldehyde) significantly increases catalytic activity in catechol oxidation, highlighting the critical role of the 2-position substituent .

Physicochemical Properties

- Solubility : The fluorine atom in the target compound may reduce polarity compared to methoxy-substituted analogues (e.g., 6,7-dimethoxy derivative), but the methyl group at position 1 could enhance organic solvent compatibility relative to hydrophilic derivatives like hydrazone-linked copper complexes .

- Reactivity : The aldehyde group at position 3 facilitates condensation reactions with amines or hydrazines, a feature shared across this class (e.g., Schiff base formation in ).

Preparation Methods

Starting Materials and Key Intermediates

Fluorination

- Fluorine introduction at the 8th position is typically performed using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor .

- The fluorination step is crucial for enhancing the compound's biological activity and metabolic stability by influencing electronic properties of the quinoline ring.

Methylation

- The nitrogen atom at position 1 is methylated using methyl iodide or methyl sulfate under basic conditions.

- This step is generally carried out after the quinoline ring formation and fluorination to avoid side reactions.

- Methylation improves the compound’s lipophilicity and can affect binding affinity in biological targets.

Representative Synthetic Procedure

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Construction of quinoline core | Starting from 2-nitro-4-fluoroaniline, cyclization under basic conditions | Formation of 8-fluoroquinoline scaffold | 70-85 |

| 2. Chlorination at 2-position | POCl3 reflux | Formation of 2-chloroquinoline intermediate | 75-90 |

| 3. Methylation at N-1 | Methyl iodide, base (e.g., K2CO3), reflux | N-1 methylation of quinoline ring | 80-95 |

| 4. Formylation at C-3 | Vilsmeier-Haack reaction (POCl3/DMF) | Introduction of aldehyde group at 3-position | 65-80 |

Note: Yields and conditions may vary depending on specific protocols and scale.

Analytical and Characterization Data

- NMR Spectroscopy : The aldehyde proton typically appears as a singlet around δ 9.5-10 ppm in ^1H NMR, confirming the presence of the formyl group.

- [^19F NMR](pplx://action/followup) : A characteristic fluorine signal confirms the fluorination at the 8th position.

- Mass Spectrometry : Molecular ion peaks corresponding to the molecular weight of this compound confirm the molecular structure.

- IR Spectroscopy : Strong absorption bands at ~1700 cm^-1 indicate the presence of the aldehyde carbonyl group.

Research Findings and Optimization

- The synthetic route involving chlorination followed by nucleophilic substitution and methylation has been optimized to proceed under mild reflux conditions in acetic acid or methanol solvents, improving yields and purity.

- The use of microwave irradiation has been reported to accelerate methylation and cyclization steps, reducing reaction times significantly.

- The fluorination step is critical and requires careful control of reaction temperature and stoichiometry to avoid over-fluorination or side reactions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Quinoline Core Formation | 2-nitro-4-fluoroaniline, base | Reflux, basic media | Builds fluorinated quinoline scaffold |

| Chlorination at C-2 | POCl3 | Reflux | Generates reactive intermediate for substitution |

| N-1 Methylation | Methyl iodide, K2CO3 | Reflux or microwave | Methylates nitrogen, improves properties |

| Formylation at C-3 | POCl3/DMF (Vilsmeier-Haack) | 0-50 °C | Introduces aldehyde group selectively |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and what critical parameters influence reaction yields?

- Methodological Answer : The compound can be synthesized via refluxing 2-chloroquinoline-3-carbaldehyde derivatives with hydrochloric acid (HCl 37%) for 16 hours, followed by precipitation and filtration . Critical parameters include reaction time, temperature (reflux conditions), and stoichiometric ratios of intermediates. Substituent positions (e.g., fluorine at position 8) require careful control to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the aldehyde proton (~9.8 ppm) and fluorine-induced deshielding effects. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What are the primary biological activities reported for quinoline-3-carbaldehyde derivatives, and how do structural modifications (e.g., fluorination at position 8) impact these activities?

- Methodological Answer : Fluorinated derivatives exhibit enhanced antimicrobial and anticancer properties due to fluorine's electronegativity and improved membrane permeability. For example, 8-fluoro substitution increases binding affinity to bacterial DNA gyrase, as observed in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the antimicrobial efficacy of fluorinated quinoline-3-carbaldehydes across different bacterial strains?

- Methodological Answer : Conduct strain-specific minimum inhibitory concentration (MIC) assays under standardized conditions (CLSI guidelines). Use isogenic mutant strains to isolate resistance mechanisms (e.g., efflux pump overexpression). Cross-validate results with molecular dynamics simulations to assess target binding variations .

Q. How can computational modeling (e.g., DFT or molecular docking) be applied to predict the reactivity and binding affinity of this compound with biological targets?

- Methodological Answer : Perform density functional theory (DFT) calculations to optimize the compound's geometry and evaluate frontier molecular orbitals (HOMO-LUMO gaps). Use AutoDock Vina for docking simulations against crystallographic protein targets (e.g., PDB: 1KZN for DNA gyrase) to predict binding modes and affinity scores .

Q. What experimental approaches are recommended to assess the compound's stability under various pH and temperature conditions relevant to pharmacological applications?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Test buffers at pH 2 (simulated gastric fluid), pH 7.4 (blood), and pH 9 (intestinal) at 25°C and 40°C. Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .

Q. How can regioselective functionalization at the quinoline ring be achieved without compromising the aldehyde group's reactivity in subsequent derivatization steps?

- Methodological Answer : Protect the aldehyde group with a trimethylsilyl (TMS) moiety before introducing substituents. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective C-H functionalization at positions 6 or 7. Deprotect with mild acids (e.g., HCl/THF) to restore aldehyde reactivity .

Q. What are the key considerations when designing SAR studies for 8-fluoro-substituted quinoline-3-carbaldehydes to optimize pharmacokinetic properties?

- Methodological Answer : Prioritize substituents that enhance solubility (e.g., polar groups at position 4) while maintaining lipophilicity (logP 2–3). Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis. Use in silico tools (e.g., SwissADME) to predict absorption and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.